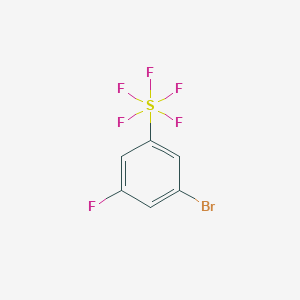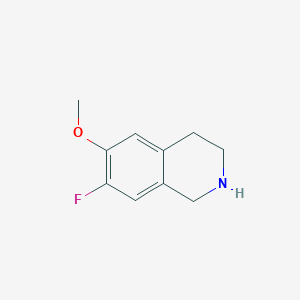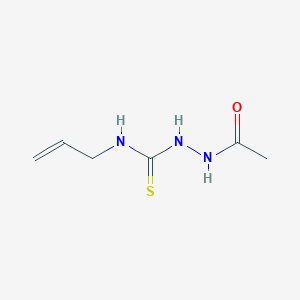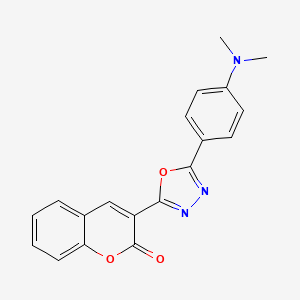
3-Fluoro-5-(pentafluorosulfur)bromobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-5-(pentafluorosulfur)bromobenzene is a chemical compound characterized by the presence of bromine, fluorine, and sulfur atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(pentafluorosulfur)bromobenzene typically involves the reaction of 3-bromo-5-fluorophenyl derivatives with sulfur hexafluoride (SF6) under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(pentafluorosulfur)bromobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The sulfur atom in the compound can undergo oxidation or reduction, leading to the formation of different sulfur-containing species.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: For substitution reactions, nucleophiles such as amines, thiols, and alkoxides are used.
Oxidizing Agents: For oxidation reactions, agents like hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are employed.
Reducing Agents: For reduction reactions, agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are utilized.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted phenyl derivatives, while oxidation and reduction reactions may produce different sulfur-containing compounds.
Scientific Research Applications
3-Fluoro-5-(pentafluorosulfur)bromobenzene has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. It is also employed in studies of reaction mechanisms and kinetics.
Biology: The compound’s unique chemical properties make it useful in biological studies, such as enzyme inhibition and protein labeling.
Medicine: Research into the compound’s potential therapeutic applications includes its use as a precursor for drug development and as a probe for studying biological pathways.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 3-Fluoro-5-(pentafluorosulfur)bromobenzene exerts its effects involves interactions with molecular targets, such as enzymes and receptors. The compound’s reactivity allows it to form covalent bonds with specific amino acid residues in proteins, leading to changes in protein function and activity. The pathways involved in these interactions are studied to understand the compound’s biological effects and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-fluoroanisole: A compound with similar structural features but different functional groups.
3-Bromo-5-(4-fluorophenyl)isoxazole: Another compound with a similar bromine and fluorine substitution pattern.
Uniqueness
3-Fluoro-5-(pentafluorosulfur)bromobenzene is unique due to the presence of the pentafluoro-lambda6-sulfane group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in scientific research and industry.
Properties
IUPAC Name |
(3-bromo-5-fluorophenyl)-pentafluoro-λ6-sulfane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF6S/c7-4-1-5(8)3-6(2-4)14(9,10,11,12)13/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTAHHGWOEZHLCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1S(F)(F)(F)(F)F)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-[(2E)-3-(dimethylamino)prop-2-enoyl]-7-hydroxy-4,8-dimethyl-2H-chromen-2-one](/img/structure/B2702140.png)
![7-(4-chlorophenyl)-3-hexyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2702143.png)
![1-phenyl-3-{[2-(1H-pyrrol-1-yl)phenyl]methyl}urea](/img/structure/B2702145.png)
![1-[3-(Morpholin-4-ylmethyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2702146.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acrylamide](/img/structure/B2702152.png)
![N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2702155.png)


![ethyl 2-amino-4-(2-fluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate](/img/structure/B2702159.png)
![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2702160.png)

![3-[2-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide](/img/structure/B2702162.png)
![2-[(2-fluorophenyl)methyl]-6-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2702163.png)
